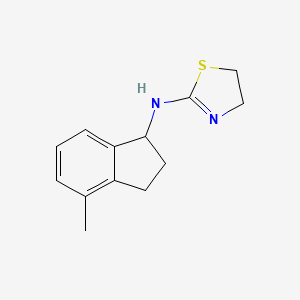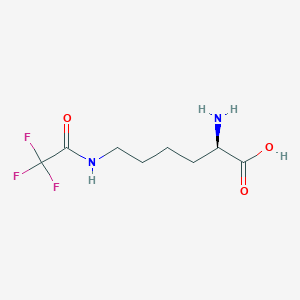
H-D-Lys(TFA)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-D-Lys(TFA)-OH, also known as Nα-Trifluoroacetyl-L-lysine, is a synthetic peptide derivative. It is commonly used in biochemical research and pharmaceutical applications due to its unique properties and reactivity. The compound is characterized by the presence of a trifluoroacetyl group attached to the lysine residue, which imparts specific chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Lys(TFA)-OH typically involves the protection of the lysine amino group followed by the introduction of the trifluoroacetyl group. The process can be summarized as follows:
Protection of the Amino Group: The lysine amino group is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).
Trifluoroacetylation: The protected lysine is then reacted with trifluoroacetic anhydride (TFAA) in the presence of a base such as triethylamine (TEA) to introduce the trifluoroacetyl group.
Deprotection: The protecting group is removed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
H-D-Lys(TFA)-OH undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis to remove the trifluoroacetyl group, yielding free lysine.
Coupling Reactions: It can participate in peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Trifluoroacetic anhydride (TFAA): Used for trifluoroacetylation.
Triethylamine (TEA): Acts as a base in the trifluoroacetylation reaction.
Acidic Conditions: Used for deprotection of the amino group.
Major Products Formed
Free Lysine: Formed upon hydrolysis of the trifluoroacetyl group.
Peptide Derivatives: Formed through coupling reactions with other amino acids or peptides.
Scientific Research Applications
H-D-Lys(TFA)-OH has a wide range of applications in scientific research, including:
Biochemistry: Used as a substrate in enzyme assays to study proteolytic activity.
Pharmaceutical Research: Employed in the development of peptide-based drugs and as a building block for synthetic peptides.
Molecular Biology: Utilized in the study of protein-protein interactions and protein structure-function relationships.
Industrial Applications: Used in the quality control of pharmaceutical preparations and in the synthesis of specialized peptides for research and diagnostic purposes.
Mechanism of Action
The mechanism of action of H-D-Lys(TFA)-OH is primarily related to its role as a substrate or inhibitor in enzymatic reactions. The trifluoroacetyl group can interact with the active site of enzymes, affecting their catalytic activity. This interaction can be used to study enzyme kinetics and to develop enzyme inhibitors for therapeutic applications.
Comparison with Similar Compounds
H-D-Lys(TFA)-OH can be compared with other lysine derivatives such as:
H-D-Lys(Z)-OMe: A benzyl-protected lysine derivative used in peptide synthesis.
H-D-Lys(tBu)-OMe: A tert-butyl-protected lysine derivative used in solid-phase peptide synthesis.
H-D-Val-Leu-Lys-pNA: A chromogenic substrate used in enzyme assays to measure proteolytic activity.
Uniqueness
The presence of the trifluoroacetyl group in this compound imparts unique chemical properties, such as increased stability and reactivity, making it a valuable tool in biochemical and pharmaceutical research.
Properties
Molecular Formula |
C8H13F3N2O3 |
|---|---|
Molecular Weight |
242.20 g/mol |
IUPAC Name |
(2R)-2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid |
InChI |
InChI=1S/C8H13F3N2O3/c9-8(10,11)7(16)13-4-2-1-3-5(12)6(14)15/h5H,1-4,12H2,(H,13,16)(H,14,15)/t5-/m1/s1 |
InChI Key |
PZZHRSVBHRVIMI-RXMQYKEDSA-N |
Isomeric SMILES |
C(CCNC(=O)C(F)(F)F)C[C@H](C(=O)O)N |
Canonical SMILES |
C(CCNC(=O)C(F)(F)F)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-[[[1,4-Dihydro-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinyl]carbonyl]oxy]ethyl]-N,N-dimethylbenzenemethanaminium Iodide](/img/structure/B12286895.png)
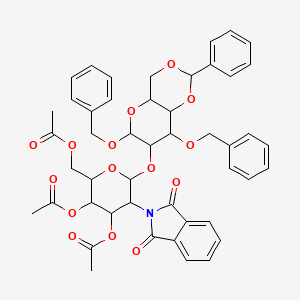
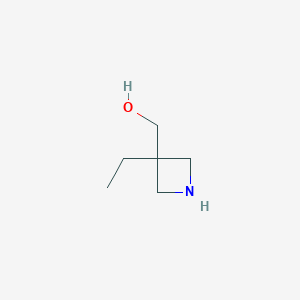

![2-Hydroxy-1-(3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B12286914.png)
![tert-butyl-[5-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenoxy]-dimethylsilane](/img/structure/B12286920.png)

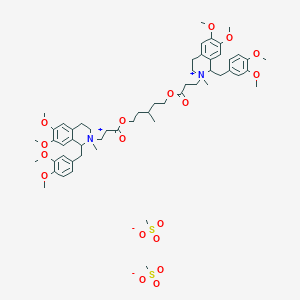
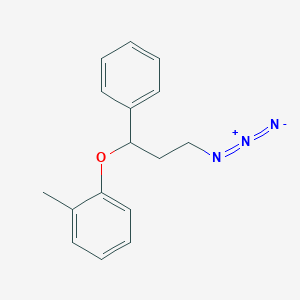
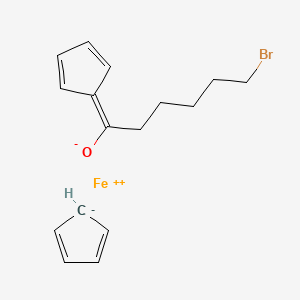
![(2,5-Dioxopyrrolidin-1-yl) 2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]-3-(pyridin-2-yldisulfanyl)propanoate](/img/structure/B12286956.png)
